molecular formula C22H21N3O4 B2464295 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-79-5

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2464295
CAS No.: 618877-79-5
M. Wt: 391.427
InChI Key: VYBODRXOUCZKEV-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a multifaceted structure It contains several functional groups, including a benzofuran ring, a pyridine ring, a hydroxyl group, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a benzofuran derivative and introduce the pyridine and pyrrolone rings through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to ensure consistent production. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative.

  • Substitution: : The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of pyridine derivatives.

  • Substitution: : Formation of various substituted pyrrolone derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential antimicrobial and anticancer properties.

  • Medicine: : It may serve as a lead compound for the development of new therapeutic agents.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its complex structure and the presence of multiple functional groups. Similar compounds might include other benzofuran derivatives or pyrrolone derivatives, but the combination of features in this compound sets it apart. Some similar compounds include:

  • Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents.

  • Pyrrolone derivatives: : These compounds contain the pyrrolone ring but may lack the benzofuran or pyridine components.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(15-8-5-6-10-23-15)18(21(27)22(25)28)20(26)17-13-14-7-3-4-9-16(14)29-17/h3-10,13,19,27H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBODRXOUCZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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